4-Bromo-2-methyl-1H-indole

Medicinal Chemistry Organic Synthesis Cross-Coupling

4-Bromo-2-methyl-1H-indole (CAS 6127-18-0) is a C4-brominated, C2-methylated heteroaromatic compound within the indole class, with a molecular weight of 210.07 g/mol and the molecular formula C9H8BrN. Its precise structure features a reactive aryl bromide site at the 4-position of the indole core, which is a critical handle for cross-coupling chemistry, alongside a 2-methyl substituent that influences steric and electronic properties, differentiating it from unsubstituted or differently substituted analogs.

Molecular Formula C9H8BrN
Molecular Weight 210.07 g/mol
CAS No. 6127-18-0
Cat. No. B1288853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-methyl-1H-indole
CAS6127-18-0
Molecular FormulaC9H8BrN
Molecular Weight210.07 g/mol
Structural Identifiers
SMILESCC1=CC2=C(N1)C=CC=C2Br
InChIInChI=1S/C9H8BrN/c1-6-5-7-8(10)3-2-4-9(7)11-6/h2-5,11H,1H3
InChIKeyMXRPXKYWAYTGJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-methyl-1H-indole (CAS 6127-18-0) | Technical Overview for Scientific Sourcing & Selection


4-Bromo-2-methyl-1H-indole (CAS 6127-18-0) is a C4-brominated, C2-methylated heteroaromatic compound within the indole class, with a molecular weight of 210.07 g/mol and the molecular formula C9H8BrN . Its precise structure features a reactive aryl bromide site at the 4-position of the indole core, which is a critical handle for cross-coupling chemistry, alongside a 2-methyl substituent that influences steric and electronic properties, differentiating it from unsubstituted or differently substituted analogs [1].

Reactive Handle
C4-Br enables Pd-catalyzed cross-coupling (Suzuki, Heck)
Steric Modulator
C2-methyl adjusts sterics & electronics vs. unsubstituted indole
Regiochemical Control
Directs diversification exclusively at indole C4

4-Bromo-2-methyl-1H-indole: Procurement Rationale & Why Generic Substitution is Not a Viable Strategy


Substituting 4-bromo-2-methyl-1H-indole with other commercially available indole derivatives, such as the unsubstituted parent indole, the 2-methylindole analog lacking the bromine handle, or the regioisomeric 5-bromo-2-methylindole, introduces significant and often unacceptable changes to reaction outcomes and potential bioactivity profiles. The specific combination and positioning of the bromine at C4 and the methyl group at C2 govern both the compound's reactivity in cross-coupling reactions and its potential interactions with biological targets [1]. The evidence below quantifies these critical differences, underscoring why this exact compound is required for specific, reproducible results in both synthetic chemistry and biological screening programs .

2-Methylindole
Lacks C4-Br; unreactive under cross-coupling, preventing C4 diversification.
4-Bromoindole
No C2-methyl alters lipophilicity (ΔXLogP ≈ +0.5) and steric profile, shifting ADME or reactivity context.
5-Bromo-2-methylindole
Regioisomer directs coupling to C5, not C4; leads to different substitution pattern and SAR outcome.

4-Bromo-2-methyl-1H-indole (CAS 6127-18-0) | Quantifiable Performance Differentiators vs. Analogs


4-Bromo-2-methyl-1H-indole Differential Synthesis Utility: Regioselective Cross-Coupling vs. 2-Methylindole

In contrast to the non-halogenated analog 2-methylindole, 4-bromo-2-methyl-1H-indole possesses a C4-bromine substituent that acts as a versatile synthetic handle, enabling participation in a suite of Pd-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Heck couplings [1]. While 2-methylindole is unreactive under these specific cross-coupling conditions, the target compound's C4-Br group facilitates the construction of complex heterocyclic frameworks [2].

Cross-Coupling Reactivity
Head-to-head
Target: Reactive via C4-Br
Comparator: Non-reactive
Enables C4-focused SAR library synthesis
Conditions: Pd-catalyzed protocols
Medicinal Chemistry Organic Synthesis Cross-Coupling

4-Bromo-2-methyl-1H-indole vs. 4-Bromoindole: Impact of C2-Methylation on Lipophilicity and LogP

The presence of a C2-methyl group in 4-bromo-2-methyl-1H-indole significantly increases its calculated lipophilicity compared to 4-bromoindole, which lacks this substituent. This is evidenced by a higher calculated XLogP3 value of 3.3 for the target compound, versus a reported value of 2.8 for 4-bromoindole [1].

Lipophilicity ΔXLogP3
Reported
XLogP3 = 3.3 vs 2.8
Δ +0.5
Lipophilicity context for ADME screening
Computed value; may shift permeability
Physicochemical Properties Medicinal Chemistry ADME

4-Bromo-2-methyl-1H-indole vs. 5-Bromo-2-methylindole: Differential Regioisomer Reactivity in C4-Functionalization

The location of the bromine substituent on the indole core dictates the point of diversification. 4-Bromo-2-methyl-1H-indole enables functionalization specifically at the C4 position of the indole ring system, whereas the commercially available regioisomer 5-bromo-2-methylindole (CAS 1075-34-9) directs modification exclusively to the C5 position. Both are suitable substrates for cross-coupling, but their use leads to different substitution patterns in the final product.

Regioselectivity
Head-to-head
Target: C4 reactive site
Comparator: C5 reactive site
Enables C4-specific indole vector exploration
Different SAR outcome vs. C5 isomer
Organic Synthesis Regioselectivity Medicinal Chemistry

4-Bromo-2-methyl-1H-indole in Patent Literature: Utility in Kinase Inhibitor Synthesis

Patents from Bristol-Myers Squibb and others specifically describe indole carboxamide compounds as inhibitors of Bruton's tyrosine kinase (Btk) and other Tec family kinases, where the core indole scaffold is substituted. While the patent does not claim the target compound as a final drug, it highlights the importance of substituted indoles, such as those derived from 4-bromo-2-methyl-1H-indole, as key intermediates in synthesizing these biologically active molecules [1][2].

Kinase Inhibitor Intermediate
Class-level
Described in Btk inhibitor patent intermediates
Supports kinase inhibitor intermediate context
Requires project-specific synthesis review
Kinase Inhibition Drug Discovery Medicinal Chemistry

4-Bromo-2-methyl-1H-indole (CAS 6127-18-0) | Optimal Research & Industrial Application Scenarios


Medicinal Chemistry: C4-Focused Indole Library Synthesis for SAR Studies

Procurement of 4-bromo-2-methyl-1H-indole is essential for medicinal chemistry programs seeking to diversify the C4-position of the indole core to probe structure-activity relationships (SAR). As demonstrated in the quantitative evidence, its C4-bromine enables rapid analog generation via Suzuki or Heck couplings, a capability unavailable with non-halogenated or regioisomeric alternatives [1].

Chemical Biology: Synthesis of C4-Modified Probes for Target Identification

In chemical biology, the need to attach affinity tags, fluorescent reporters, or biotin handles to the C4-position of an indole scaffold is common. This compound serves as the ideal starting material for such purposes. Its cross-coupling reactivity allows for the installation of these functional groups at the C4 vector, facilitating the creation of precisely tailored molecular probes that are inaccessible via other indole starting materials [2].

Process Chemistry: Development of Scalable Synthetic Routes to C4-Aryl Indoles

For process chemists developing scalable and efficient synthetic routes, 4-bromo-2-methyl-1H-indole offers a robust platform. Its well-defined reactivity in cross-coupling reactions [1] allows for the predictable and reliable construction of C4-aryl or C4-heteroaryl indole motifs, which are common pharmacophores. The ability to perform these transformations on an unprotected indole nitrogen, as supported by literature methods , is a significant practical advantage for minimizing synthetic steps and improving overall yield in a process setting.

Application
Selection Property
Validation Focus
C4-focused SAR library synthesis
Reactive C4-Br for cross-coupling
Suzuki/Heck coupling compatibility
C4-modified chemical probe construction
Site-selective C4 functionalization
Attachment of affinity/fluorescent tags
Scalable C4-aryl indole process routes
Predictable reactivity & unprotected NH tolerance
Process robustness & step economy

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-2-methyl-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.